(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid is a chiral compound characterized by its unique stereochemistry, which plays a crucial role in its reactivity and selectivity in various chemical processes. This compound contains a cyclohexene ring with an amino group and a carboxylic acid functional group, making it versatile in organic synthesis and biological applications. Its molecular formula is , and it has significant importance in both synthetic organic chemistry and medicinal chemistry due to its potential therapeutic properties and utility as a chiral building block .
This compound is classified as an amino acid derivative and can be sourced from various chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It is often studied for its applications in drug development and as a reagent in organic synthesis.
The synthesis of (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid typically involves several methods, with enantioselective hydrogenation being one of the most common approaches. This process often utilizes chiral catalysts such as rhodium or ruthenium to ensure the correct stereochemistry is achieved.
Technical Details:
For large-scale production, continuous flow reactors may be utilized to enhance efficiency. Techniques such as crystallization and chromatography are applied to purify the desired enantiomer, ensuring high purity levels suitable for pharmaceutical applications.
The molecular structure of (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid can be represented as follows:
The specific stereochemistry at positions 1 and 6 contributes to its unique properties, influencing its behavior in chemical reactions and biological interactions .
(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical transformations:
Reactions Include:
Common Reagents:
The reactions yield various products based on the conditions applied, including nitro derivatives, alcohols, aldehydes, and substituted amides.
The mechanism of action for (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid primarily revolves around its ability to interact with biological systems due to its functional groups. The amino group may facilitate interactions with receptors or enzymes, potentially leading to biological activity such as anti-inflammatory effects or analgesic properties.
Data on specific mechanisms remains under investigation, but its structural features suggest potential pathways for interaction at the molecular level .
These properties make (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid suitable for various applications in organic synthesis and medicinal chemistry .
(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid has diverse applications across multiple scientific fields:
In Chemistry:
It serves as a chiral building block for synthesizing complex organic molecules.
In Biology:
The compound is a precursor for biologically active molecules and is investigated for potential therapeutic uses.
In Medicine:
Research focuses on its anti-inflammatory and analgesic properties, contributing to drug development efforts.
In Industry:
Utilized in producing fine chemicals and as an intermediate in various chemical processes .
Asymmetric catalysis enables direct access to enantiomerically enriched (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid, bypassing resolution steps. Key methodologies include:
Table 1: Performance Metrics of Asymmetric Catalysis Approaches
Methodology | Catalyst System | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Organocatalyzed Addition | Takemoto’s thiourea | 95–98 | 85 | Sensitivity to steric bulk |
Enzymatic Hydrolysis | P. fluorescens lipase | 98 | 70 | Narrow substrate tolerance |
Asymmetric Hydrogenation | Ru-(S)-BINAP | >99 | 95 | Catalyst cost and handling |
Transition-metal catalysis offers superior stereocontrol but faces scalability challenges due to precious metal requirements. Organocatalytic routes provide economical alternatives despite moderate yields in complex matrices [2] .
The orthogonal protection of amino and carboxylic acid groups is essential for derivatization. Critical strategies include:
Cbz (Carbobenzyloxy): Introduced via benzyl chloroformate under Schotten-Baumann conditions. Hydrogenolysis over Pd/C affords clean deprotection but is incompatible with olefinic bonds, requiring cautious application .
Carboxylic Acid Protection:
Table 2: Orthogonal Protection Schemes for (1R,6S)-Isomer
Functionality | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Amino | Boc | (Boc)₂O, Et₃N, THF | TFA/DCM (1:1), 2h | Acid-sensitive intermediates |
Amino | Cbz | Cbz-Cl, NaOH, dioxane | H₂/Pd-C (1 atm), ethanol | Olefin incompatibility |
Carboxylic Acid | Methyl ester | TMSCHN₂, MeOH | LiOH, THF/H₂O (3:1), 4h | Epimerization-free |
Carboxylic Acid | Benzyl ester | BnBr, K₂CO₃, acetone | H₂/Pd(OH)₂ (5 psi), ethyl acetate | Partial alkene reduction risk |
The β-amino acid nature of the compound necessitates sequential deprotection (amino group last) to avoid lactamization. Microwave-assisted deprotection (50W, 60°C) reduces side-product formation by 40% compared to thermal methods .
Cyclization strategies construct the cyclohexene core while installing stereocenters:
Reaction Scheme: Ring-Closing Metathesis Approach
Protected Diene Precursor → [Grubbs II (5 mol%)] │ │ CH₂Cl₂, 40°C, 12h ↓ (1R,6S)-Protected Cyclohexene Derivative (d.r. = 85:15)
Limitations include catalyst decomposition in polar solvents and epimerization at C1 during deprotection. Recent advances utilize water-soluble Ru catalysts to enhance recyclability [2] .
Synthetic routes diverge significantly in cost, complexity, and stereochemical outcome:
Economics: Raw material costs are 60% lower than asymmetric routes but generate 55% waste (E-factor = 32). Throughput exceeds 100 g/L-scale despite <40% yield of the desired isomer after resolution .
Enantioselective Synthesis:
Table 3: Racemic vs. Enantioselective Route Comparison
Parameter | Racemic Synthesis | Enantioselective Synthesis |
---|---|---|
Overall Yield | 38% (after resolution) | 65–85% |
Stereochemical Purity | 99% (after 3 recrystallizations) | >99% ee (directly) |
Cost per Gram | $120 (lab scale) | $350–$900 |
Critical Step | Diastereomer crystallization | Asymmetric induction |
Industrial Scalability | Proven to 100 kg | Limited to 5 kg |
Chromatographic separation of enantiomers on chiral stationary phases (CSP) like amylose tris(3,5-dimethylphenylcarbamate) resolves racemates efficiently but increases solvent waste. Life-cycle assessment confirms enzymatic resolution as the most sustainable enantiopure route, reducing carbon footprint by 40% versus metal-catalyzed methods .
Note: Synthesis schematics and stereochemical data derive from peer-reviewed methodologies adapted for this specific isomer, excluding proprietary or non-cited commercial processes.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8